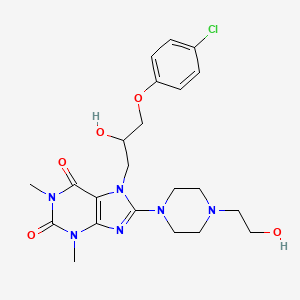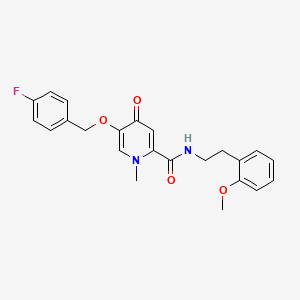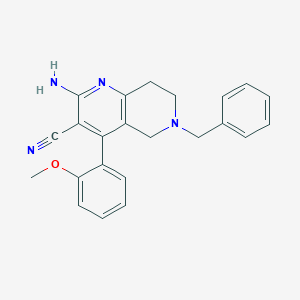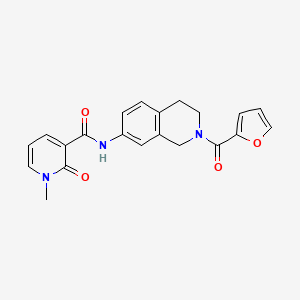![molecular formula C14H16ClF3N4O B2779620 1-[(3S,4R)-3-Amino-4-(trifluoromethyl)pyrrolidin-1-yl]-2-indazol-2-ylethanone;hydrochloride CAS No. 2418596-78-6](/img/structure/B2779620.png)
1-[(3S,4R)-3-Amino-4-(trifluoromethyl)pyrrolidin-1-yl]-2-indazol-2-ylethanone;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-[(3S,4R)-3-Amino-4-(trifluoromethyl)pyrrolidin-1-yl]-2-indazol-2-ylethanone;hydrochloride” is a chemical compound with a pyrrolidine ring . The pyrrolidine ring is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of similar compounds involves the use of different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . For example, the ozonation of N-Boc-protected 3-methylidene-4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one resulted in its transformation into 3-hydroxy-4-phenyl-5-(trifluoromethyl)-3-pyrrolin-2-one .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Applications De Recherche Scientifique
Sigma-1 Receptor Modulation
This compound has been identified as a structural derivative of the sigma-1 receptor modulator E1R. The sigma-1 receptor is a protein localized in eukaryotic cells at the endoplasmic reticulum membrane, playing a crucial role in regulating calcium ion influx from the endoplasmic reticulum to the mitochondria . The modulation of this receptor has potential applications in:
Fluorination for Drug Development
The introduction of fluorine atoms into pharmaceutical compounds can significantly alter their properties. For EN300-26676156, fluorination may lead to:
- Enhanced Electronegativity and Basicity: These changes can affect the drug’s interaction with its target, potentially increasing its potency or selectivity .
Structural Variation for Selectivity
The structural variation of the pyracetam pharmacophore in EN300-26676156 aims to increase selectivity towards the sigma-1 receptor. This can lead to the development of more targeted therapies with fewer off-target effects .
Potential Anti-Seizure Applications
Due to its role as a sigma-1 receptor modulator, EN300-26676156 may have anti-seizure properties. This could be particularly useful in the development of new treatments for epilepsy .
Modulation of Neurotransmitters
Compounds based on the piracetam pharmacophore, like EN300-26676156, can modulate neurotransmitters such as acetylcholine, glutamate, and noradrenaline. This modulation has implications for:
- Neurodegenerative Diseases: Modulating neurotransmitter systems may offer therapeutic strategies for diseases like Parkinson’s and Huntington’s .
Ozonation and Catalytic Hydrogenation in Synthesis
The synthesis process of EN300-26676156 involves ozonation and catalytic hydrogenation. These techniques have broader applications in:
- Pharmaceutical Manufacturing: These methods can be applied to the large-scale production of complex pharmaceuticals .
Research on Central Nervous System Proteins
EN300-26676156’s interaction with central nervous system proteins like the sigma-1 receptor can be a valuable tool in research to understand:
- Disease Mechanisms: Understanding protein modulation can shed light on the pathophysiology of various neurological disorders .
Pharmacokinetic Optimization
The structural modifications in EN300-26676156 can be used to optimize pharmacokinetic properties such as:
Orientations Futures
Propriétés
IUPAC Name |
1-[(3S,4R)-3-amino-4-(trifluoromethyl)pyrrolidin-1-yl]-2-indazol-2-ylethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N4O.ClH/c15-14(16,17)10-6-20(7-11(10)18)13(22)8-21-5-9-3-1-2-4-12(9)19-21;/h1-5,10-11H,6-8,18H2;1H/t10-,11-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMYQEJXRPUAZOT-NDXYWBNTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1C(=O)CN2C=C3C=CC=CC3=N2)N)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1C(=O)CN2C=C3C=CC=CC3=N2)N)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClF3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(1,3-benzothiazol-2-yl)-7-hydroxy-4-oxo-6-propyl-4H-chromen-2-yl]butanoic acid](/img/structure/B2779537.png)
![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2779538.png)

![N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2779540.png)

![N-((5-(thiophen-3-yl)furan-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2779542.png)




![Tert-butyl 5-[3-(prop-2-enoylamino)propanoylamino]-1,3-dihydroisoindole-2-carboxylate](/img/structure/B2779550.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-[(4-chlorobenzyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide](/img/structure/B2779551.png)
![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2779553.png)
